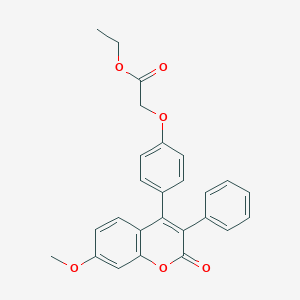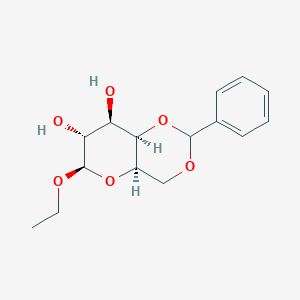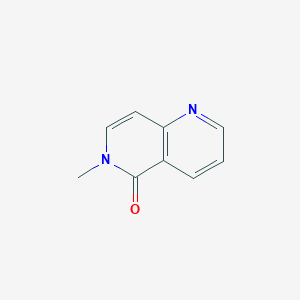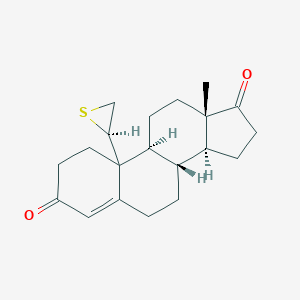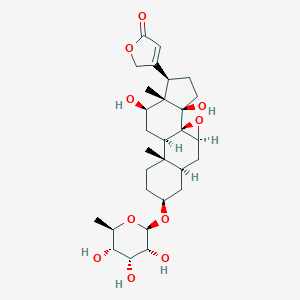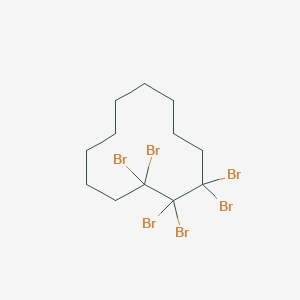
AMMONIUM, (OXALYLBIS(IMINOPENTAMETHYLENE))BIS((o-CHLOROBENZYL)DIETHYL-, DIIODIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (oxalylbis(iminopentamethylene))bis((o-chlorobenzyl)diethyl-, diiodide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AOB or OPA.
Wirkmechanismus
The mechanism of action of AOB is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. AOB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
AOB has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of immune function. Additionally, AOB has been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AOB in lab experiments is its high potency and specificity, which allows for precise targeting of specific enzymes and proteins. However, AOB can be difficult to synthesize and purify, which may limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on AOB, including further investigation of its antitumor and antibacterial properties, as well as its potential as a therapeutic agent for other diseases. Additionally, research could focus on improving the synthesis and purification methods for AOB, as well as exploring its potential applications in material science and other fields.
Synthesemethoden
The synthesis of AOB involves the reaction of oxalylbis(iminopentamethylene) with diiodomethane, followed by a reaction with o-chlorobenzyl alcohol and diethylamine. The resulting product is then purified and obtained as a diiodide salt.
Wissenschaftliche Forschungsanwendungen
AOB has been extensively studied for its potential applications in various fields, including biomedical research, drug development, and material science. In biomedical research, AOB has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, AOB has been investigated for its potential as an antibacterial and antiviral agent.
Eigenschaften
CAS-Nummer |
105503-38-6 |
|---|---|
Produktname |
AMMONIUM, (OXALYLBIS(IMINOPENTAMETHYLENE))BIS((o-CHLOROBENZYL)DIETHYL-, DIIODIDE |
Molekularformel |
C34H54Cl2I2N4O2 |
Molekulargewicht |
875.5 g/mol |
IUPAC-Name |
(2-chlorophenyl)methyl-[5-[[2-[5-[(2-chlorophenyl)methyl-diethylazaniumyl]pentylamino]-2-oxoacetyl]amino]pentyl]-diethylazanium;diiodide |
InChI |
InChI=1S/C34H52Cl2N4O2.2HI/c1-5-39(6-2,27-29-19-11-13-21-31(29)35)25-17-9-15-23-37-33(41)34(42)38-24-16-10-18-26-40(7-3,8-4)28-30-20-12-14-22-32(30)36;;/h11-14,19-22H,5-10,15-18,23-28H2,1-4H3;2*1H |
InChI-Schlüssel |
FBMRSLFDOCAENZ-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CCCCCNC(=O)C(=O)NCCCCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[I-].[I-] |
Kanonische SMILES |
CC[N+](CC)(CCCCCNC(=O)C(=O)NCCCCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[I-].[I-] |
Synonyme |
(2-chlorophenyl)methyl-[5-[[5-[(2-chlorophenyl)methyl-diethyl-ammonio] pentylcarbamoylformyl]amino]pentyl]-diethyl-azanium diiodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B35278.png)
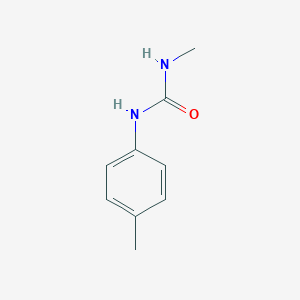

![Poly[oxy(dimethylsilylene)], alpha-[(3-hydroxypropyl)dimethylsilyl]-omega-[[(3-hydroxypropyl)dimethylsilyl]oxy]-, ether with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) (1:2), triblock](/img/structure/B35281.png)
